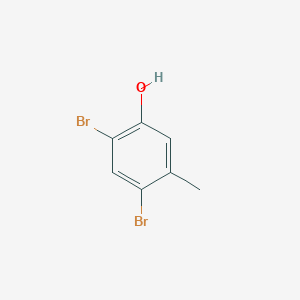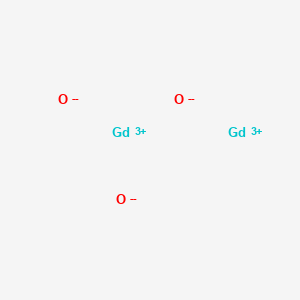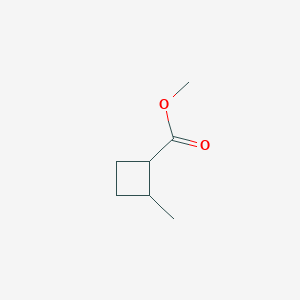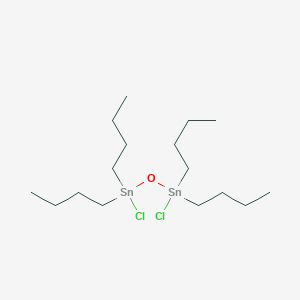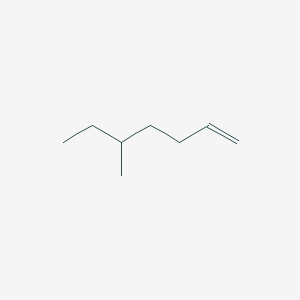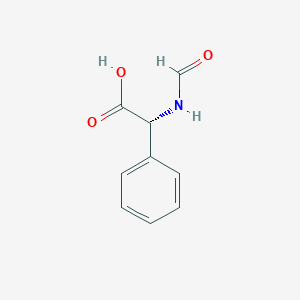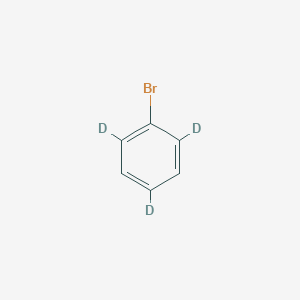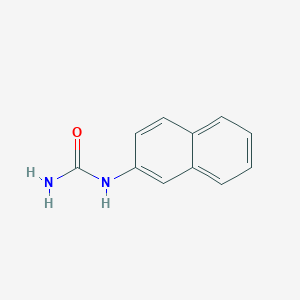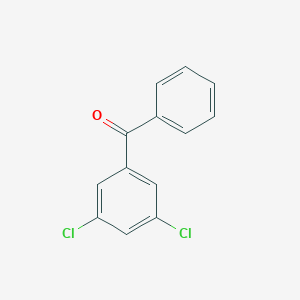
3,5-Dichlorobenzophenone
Übersicht
Beschreibung
3,5-Dichlorobenzophenone (DCBP) is a chemical compound that belongs to the class of benzophenone derivatives. It is widely used in various industrial applications, including the production of dyes, pharmaceuticals, and pesticides. Moreover, DCBP has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation.
Wirkmechanismus
The mechanism of action of 3,5-Dichlorobenzophenone is not fully understood. However, several studies have suggested that 3,5-Dichlorobenzophenone exerts its therapeutic effects by modulating multiple signaling pathways, including the NF-κB and MAPK pathways. 3,5-Dichlorobenzophenone has been shown to inhibit the activation of NF-κB and MAPK, which are key regulators of inflammation and cancer development.
Biochemische Und Physiologische Effekte
3,5-Dichlorobenzophenone has been shown to exhibit several biochemical and physiological effects. For instance, 3,5-Dichlorobenzophenone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. Moreover, 3,5-Dichlorobenzophenone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3,5-Dichlorobenzophenone has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dichlorobenzophenone has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Moreover, 3,5-Dichlorobenzophenone exhibits potent anti-inflammatory and antitumor activities, making it an attractive candidate for drug development. However, 3,5-Dichlorobenzophenone also has several limitations. For instance, 3,5-Dichlorobenzophenone is highly toxic and requires careful handling. Moreover, 3,5-Dichlorobenzophenone has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
Several future directions can be explored in the field of 3,5-Dichlorobenzophenone research. For instance, further studies can be conducted to elucidate the mechanism of action of 3,5-Dichlorobenzophenone and its potential therapeutic targets. Moreover, 3,5-Dichlorobenzophenone derivatives can be synthesized and tested for their anti-inflammatory and antitumor activities. Additionally, 3,5-Dichlorobenzophenone can be used as a lead compound for drug development, and its pharmacokinetic and pharmacodynamic properties can be further optimized. Finally, the safety and toxicity of 3,5-Dichlorobenzophenone can be further evaluated to ensure its suitability for clinical use.
Conclusion:
In conclusion, 3,5-Dichlorobenzophenone is a chemical compound that exhibits potent anti-inflammatory and antitumor activities. It is synthesized by the reaction between 3,5-dichlorobenzoyl chloride and benzene in the presence of a catalyst. 3,5-Dichlorobenzophenone has several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. While 3,5-Dichlorobenzophenone has several advantages for lab experiments, it also has several limitations, including its toxicity and poor solubility. Several future directions can be explored in the field of 3,5-Dichlorobenzophenone research, including the elucidation of its mechanism of action and the development of 3,5-Dichlorobenzophenone derivatives for drug development.
Synthesemethoden
The synthesis of 3,5-Dichlorobenzophenone involves the reaction between 3,5-dichlorobenzoyl chloride and benzene in the presence of a catalyst, such as aluminum chloride. The reaction yields 3,5-Dichlorobenzophenone as a white crystalline solid with a melting point of 88-90°C. The purity of 3,5-Dichlorobenzophenone can be further enhanced by recrystallization from a suitable solvent, such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorobenzophenone has been extensively studied for its potential therapeutic properties. Several studies have shown that 3,5-Dichlorobenzophenone exhibits potent anti-inflammatory and antitumor activities. For instance, a study published in the International Immunopharmacology Journal demonstrated that 3,5-Dichlorobenzophenone significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study published in the Journal of Medicinal Chemistry reported that 3,5-Dichlorobenzophenone exhibited potent antitumor activity against human cancer cell lines, including breast, colon, and lung cancer.
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIVYIQAXETHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599580 | |
| Record name | (3,5-Dichlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzophenone | |
CAS RN |
13395-64-7 | |
| Record name | (3,5-Dichlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




